molecular formula C25H18ClF3N2O4 B284604 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B284604
M. Wt: 502.9 g/mol
InChI Key: WFPOBVUWSZPAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has shown promise as a potential therapeutic agent in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. By inhibiting BET proteins, this compound disrupts the expression of oncogenes and other genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. In animal models, this compound has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is its specificity for the BET family of proteins. This allows for targeted inhibition of oncogenes and other disease-associated genes without affecting normal cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, the optimal dosage and dosing schedule of this compound in clinical settings are still being determined.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to determine the optimal dosage and dosing schedule of this compound in various disease settings. Finally, the potential role of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease, warrants further investigation.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves several steps, starting with the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)phenylhydrazine to form the pyrrolo[3,4-d]isoxazole ring system. The final step involves the introduction of the 5-(4-methoxyphenyl) substituent using palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors such as prostate and lung cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

Properties

Molecular Formula

C25H18ClF3N2O4

Molecular Weight

502.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H18ClF3N2O4/c1-34-19-12-10-17(11-13-19)30-23(32)20-21(14-2-4-15(5-3-14)25(27,28)29)31(35-22(20)24(30)33)18-8-6-16(26)7-9-18/h2-13,20-22H,1H3

InChI Key

WFPOBVUWSZPAPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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